molecular formula C38H45N5O B12414890 AChE-IN-5

AChE-IN-5

Cat. No.: B12414890
M. Wt: 587.8 g/mol
InChI Key: GAESUMXHPCHJKQ-UHFFFAOYSA-N
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Description

AChE-IN-5 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-5 typically involves the reaction of specific piperazine derivatives with 1,3-dicarbonyl compounds. This process is mediated by manganese (III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions often include a solvent such as acetic acid and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of this compound.

Chemical Reactions Analysis

Types of Reactions

AChE-IN-5 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

    Reduction: Reducing agents can convert this compound into its reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms of this compound.

Scientific Research Applications

AChE-IN-5 has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

AChE-IN-5 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . While all these compounds inhibit acetylcholinesterase, this compound is unique due to its specific binding affinity and inhibitory potency. Similar compounds include:

    Donepezil: A reversible inhibitor with a long duration of action.

    Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.

    Galantamine: An alkaloid that also modulates nicotinic receptors.

This compound stands out for its potential to provide more targeted inhibition with fewer side effects, making it a promising candidate for further research and development.

Properties

Molecular Formula

C38H45N5O

Molecular Weight

587.8 g/mol

IUPAC Name

3-[4-[4-[4-[3-(1-benzylpiperidin-4-yl)propanoyl]phenyl]piperazin-1-yl]butyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C38H45N5O/c39-27-32-9-15-37-36(26-32)34(28-40-37)8-4-5-19-41-22-24-43(25-23-41)35-13-11-33(12-14-35)38(44)16-10-30-17-20-42(21-18-30)29-31-6-2-1-3-7-31/h1-3,6-7,9,11-15,26,28,30,40H,4-5,8,10,16-25,29H2

InChI Key

GAESUMXHPCHJKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC(=O)C2=CC=C(C=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N)CC6=CC=CC=C6

Origin of Product

United States

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